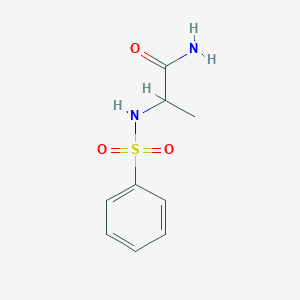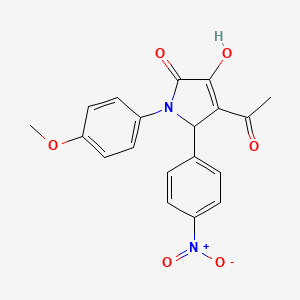
N-(2-chloro-4-iodophenyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-4-isopropoxybenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its anticancer properties. CI-994 belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mecanismo De Acción
The mechanism of action of CI-994 involves the inhibition of N-(2-chloro-4-iodophenyl)-4-isopropoxybenzamides, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting N-(2-chloro-4-iodophenyl)-4-isopropoxybenzamides, CI-994 increases histone acetylation, leading to chromatin relaxation and gene expression. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anticancer properties of CI-994.
Biochemical and Physiological Effects
CI-994 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce G1 and G2/M cell cycle arrest, leading to the inhibition of cell proliferation. CI-994 has also been shown to induce apoptosis, leading to the death of cancer cells. In addition, CI-994 has been shown to induce differentiation, leading to the maturation of cancer cells into non-cancerous cells. These effects are mediated by the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CI-994 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for experimentation. It has also been extensively studied for its anticancer properties, making it a well-characterized compound. However, there are also limitations to using CI-994 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of CI-994. One area of interest is the development of more potent and selective N-(2-chloro-4-iodophenyl)-4-isopropoxybenzamide inhibitors based on the structure of CI-994. Another area of interest is the combination of CI-994 with other anticancer agents to enhance their efficacy. In addition, the study of the off-target effects of CI-994 on other enzymes could lead to the development of new therapies for other diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of CI-994 could lead to the development of more effective dosing regimens and administration routes.
Métodos De Síntesis
The synthesis of CI-994 involves the reaction of 4-isopropoxybenzoyl chloride with 2-chloro-4-iodoaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain CI-994 as a white solid with a purity of over 99%. The synthesis of CI-994 is relatively simple and can be carried out on a large scale, making it a promising candidate for further development.
Aplicaciones Científicas De Investigación
CI-994 has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines, including leukemia, breast, prostate, and lung cancer. CI-994 has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin. In addition to its anticancer properties, CI-994 has also been studied for its potential in treating other diseases, such as HIV and malaria.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)9-14(15)17/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERGUCWVVXTMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5189165.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)

![4-bromo-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5189182.png)
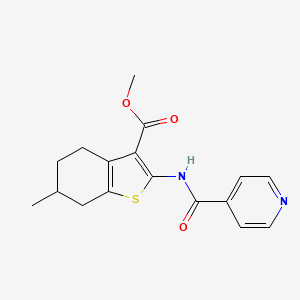
![N-(3-chlorobenzyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5189214.png)
![N-(2,5-dimethoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189217.png)
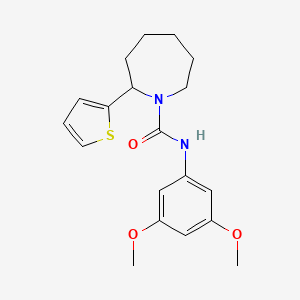
![3-(ethylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5189222.png)
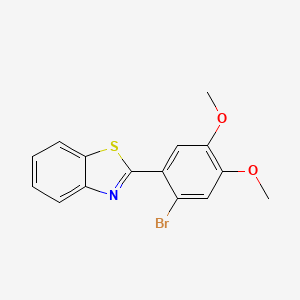
![2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5189230.png)
